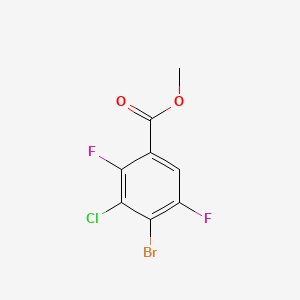

Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Halogenation: The compound can be synthesized through the halogenation of methyl benzoate using bromine, chlorine, and fluorine sources under controlled conditions.

Esterification: The benzoic acid precursor can be esterified with methanol in the presence of a strong acid catalyst to form the desired ester.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, followed by purification steps to isolate the target compound. The process requires careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the halogenated positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, and heat.

Reduction: Lithium aluminum hydride, in anhydrous ether.

Substitution: Strong nucleophiles, such as sodium amide, in polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used as a fluorescent probe in biological studies due to its ability to absorb and emit light at specific wavelengths.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, leading to a measurable response. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Methyl 4-bromo-3-chloro-benzoate

Methyl 4-bromo-2,5-difluoro-benzoate

Methyl 3-chloro-2,5-difluoro-benzoate

Uniqueness: Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate is unique due to the presence of multiple halogens on the benzene ring, which can influence its reactivity and physical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Methyl 4-bromo-3-chloro-2,5-difluoro-benzoate (MBCDFB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

MBCDFB belongs to the class of halogenated benzoates, characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring. Its chemical formula is C8H5BrClF2O2, which contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to MBCDFB exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzoates have shown promising activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.39 to 3.12 mg/L against MSSA and MRSA strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/L) MSSA | MIC (mg/L) MRSA | Cytotoxicity IC50 (mg/L) |

|---|---|---|---|

| Compound A | 0.39 | 0.39 | >12.3 |

| Compound B | 1.56 | 3.12 | >12.3 |

| MBCDFB | TBD | TBD | TBD |

Note: TBD indicates that specific data for MBCDFB is still under investigation.

The mechanism by which MBCDFB exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of membrane integrity due to its lipophilic nature imparted by the halogen substituents. Studies suggest that halogenated compounds can enhance lipophilicity, leading to improved membrane penetration and subsequent antibacterial activity .

Case Studies

In a study investigating the biological activity of various benzoate derivatives, researchers found that the presence of halogens significantly influenced the antimicrobial efficacy. Compounds with multiple halogen substitutions demonstrated enhanced activity against enterococci strains compared to their non-halogenated counterparts . This suggests a potential structure-activity relationship where the arrangement and type of substituents are critical for biological effectiveness.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic profile of MBCDFB is essential for evaluating its therapeutic potential. Preliminary studies indicate that similar compounds exhibit favorable absorption and distribution characteristics in vivo. However, further studies are required to elucidate the metabolism and excretion pathways of MBCDFB specifically.

Table 2: Pharmacokinetic Parameters of Related Compounds

| Compound | Half-life (h) | Bioavailability (%) | Clearance (mL/min/kg) |

|---|---|---|---|

| Compound A | 45 | >50 | 69 |

| Compound B | TBD | TBD | TBD |

| MBCDFB | TBD | TBD | TBD |

Properties

Molecular Formula |

C8H4BrClF2O2 |

|---|---|

Molecular Weight |

285.47 g/mol |

IUPAC Name |

methyl 4-bromo-3-chloro-2,5-difluorobenzoate |

InChI |

InChI=1S/C8H4BrClF2O2/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2H,1H3 |

InChI Key |

ZYCUBHIAODXYKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)Cl)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.